Product packaging for 2-Amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid(Cat. No.:CAS No. 1189-11-3)

2-Amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid

Cat. No.: B021368
CAS No.: 1189-11-3
M. Wt: 254.18 g/mol
InChI Key: CCTIOCVIZPCTGO-UHFFFAOYSA-N
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Description

Phospho-L-arginine is a crucial phosphorylated derivative of the amino acid L-arginine, serving as a fundamental biochemical tool for researchers investigating the nitric oxide (NO) signaling pathway. Its primary research value lies in its role as an intermediate substrate and a key regulator in the complex enzymatic cycle of nitric oxide synthase (NOS). NOS catalyzes the conversion of L-arginine to L-citrulline and NO, a critical gaseous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neural communication, and immune response. The phosphorylation of arginine represents a significant potential regulatory mechanism for NOS activity, influencing the production of NO. Consequently, Phospho-L-arginine is extensively used in in vitro enzymatic assays to study NOS kinetics, inhibitor screening, and enzyme characterization. It is also vital for probing cell signaling pathways, understanding post-translational modifications that modulate NOS function, and exploring the intersections between phosphorylation-based signaling and NO biology in contexts such as cardiovascular research, neurobiology, and immunology. This compound provides researchers with a precise tool to dissect the intricate regulatory mechanisms that control one of the body's most versatile signaling molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N4O5P B021368 2-Amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid CAS No. 1189-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTIOCVIZPCTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N4O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862583
Record name N~5~-[Amino(phosphonoamino)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Phosphoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1189-11-3
Record name L-Phosphoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 180 °C
Record name L-Phosphoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Roles and Mechanistic Insights of Phospho L Arginine

Phospho-L-arginine as a Dynamic High-Energy Phosphate (B84403) Reservoir

In many invertebrate organisms, phospho-L-arginine functions as a dynamic reservoir of high-energy phosphate, analogous to phosphocreatine (B42189) in vertebrates. bertin-bioreagent.comglpbio.comwikipedia.org This role is critical for managing cellular energy demands, especially in tissues with high and fluctuating ATP turnover rates. nih.govresearchgate.net

Role in Cellular ATP Buffering and Regeneration within Energy-Demanding Tissues

The primary function of phospho-L-arginine in energy metabolism is to buffer cellular ATP levels and facilitate rapid ATP regeneration. This is achieved through the reversible reaction catalyzed by the enzyme arginine kinase (AK). nih.govresearchgate.net During periods of rest or low energy demand, when ATP is abundant, arginine kinase catalyzes the transfer of a phosphate group from ATP to L-arginine, synthesizing phospho-L-arginine and ADP. nih.gov

Reactants Enzyme Products
L-Arginine + ATP Arginine Kinase Phospho-L-arginine + ADP

Conversely, during bursts of high cellular activity, such as muscle contraction, ATP is rapidly consumed, leading to an increase in ADP concentration. Arginine kinase then reverses the reaction, transferring the high-energy phosphate from phospho-L-arginine back to ADP, thereby quickly regenerating ATP. wikipedia.orgnih.govresearchgate.net

Reactants Enzyme Products
Phospho-L-arginine + ADP Arginine Kinase L-Arginine + ATP

This reversible system ensures that the ATP concentration remains relatively stable, providing an immediate energy source to meet sudden increases in energy demand. wikipedia.orgnih.govresearchgate.net This buffering capacity is particularly important in tissues like the flight muscles of insects and the muscles of crustaceans, which experience rapid and intense periods of activity. bertin-bioreagent.comglpbio.comnih.gov

Mechanism of High-Energy Phosphate Shuttle Systems Involving Phospho-L-arginine

Beyond its role as a static buffer, the phospho-L-arginine/arginine kinase system is also proposed to operate as a high-energy phosphate shuttle. bertin-bioreagent.comglpbio.comnih.gov This shuttle mechanism facilitates the efficient transfer of high-energy phosphate equivalents from their site of production, primarily the mitochondria through oxidative phosphorylation, to the sites of high ATP utilization within the cell, such as myofibrils or ion pumps. nih.govquora.com

Phospho-L-arginine is a highly diffusible molecule, allowing it to rapidly move through the cytoplasm. bertin-bioreagent.comglpbio.comquora.com Arginine kinase is often localized in different cellular compartments, including near ATP-producing sites (like mitochondria) and ATP-consuming sites. At the mitochondria, AK can utilize mitochondrially produced ATP to phosphorylate arginine, forming phospho-L-arginine. This phospho-L-arginine then diffuses to areas requiring energy, where another pool of AK catalyzes the reverse reaction, regenerating ATP from ADP. nih.govquora.com This spatial and temporal buffering system ensures efficient energy distribution throughout the cell, particularly in large or highly active cells. nih.govquora.com

Protein Arginine Phosphorylation as a Critical Post-Translational Modification

In addition to its role in energy storage, the phosphorylation of arginine residues within proteins has emerged as a significant post-translational modification (PTM), particularly in bacteria. frontiersin.orgnih.govnih.govnih.gov This modification involves the covalent attachment of a phosphate group to the guanidino group of an arginine residue within a protein. frontiersin.orgpnas.orgnews-medical.net

Identification and Mapping of Phosphoarginine Sites in Cellular Proteomes

The study of protein arginine phosphorylation has historically been challenging due to the acid-lability of the phosphoramidate (B1195095) bond formed with the arginine guanidino group. researchgate.netresearchgate.net However, advances in mass spectrometry-based proteomics techniques, including optimized sample preparation and enrichment strategies, have enabled the large-scale identification and mapping of phosphoarginine sites in cellular proteomes. nih.govnih.govunc.edunih.gov

Significant progress has been made in mapping the "arginine phosphoproteome" of various bacteria, notably Bacillus subtilis. Early phosphoproteomic studies in B. subtilis identified 121 arginine phosphorylation sites across 87 different proteins. nih.govnih.govpnas.orgpnas.org Subsequent research using refined methods has expanded this number, reporting 217 sites in 134 distinct proteins in B. subtilis. researchgate.net Studies in other bacterial species, such as Mycolicibacterium smegmatis, have also identified hundreds of phosphoarginine sites, demonstrating that this PTM is widespread in bacteria. biorxiv.org

The identified phosphoarginine sites are found on a diverse range of proteins involved in various cellular functions, including metabolism, translation, and transcription. frontiersin.orgnih.govnih.govpnas.orgpnas.orgbiorxiv.org While some studies have attempted to identify consensus motifs surrounding phosphorylated arginine residues, a strong, universally conserved motif has not been clearly established, suggesting a degree of complexity or context-dependency in kinase recognition. researchgate.netbiorxiv.org

Functional Implications of Protein Arginine Phosphorylation in Cellular Regulatory Processes

Protein arginine phosphorylation plays a significant regulatory role in bacterial physiology, influencing a variety of cellular processes. nih.govnih.govpnas.orgpnas.org This modification can affect protein conformation, activity, localization, and interactions, thereby modulating the function of target proteins and the pathways they are involved in. frontiersin.orgnih.govnih.govpnas.orgpnas.orgpnas.orgbiosynth.commdpi.com

Research has implicated protein arginine phosphorylation in the regulation of critical bacterial processes, including:

  • Adaptation to stress conditions, such as heat shock. frontiersin.orgnih.govnih.govpnas.orgpnas.orgpnas.orgnih.govimp.ac.at
  • Regulation of protein degradation. frontiersin.orgnih.govnih.govpnas.orgpnas.orgpnas.orgresearchgate.netnih.govimp.ac.at
  • Control of cellular motility. nih.govnih.govpnas.orgpnas.org
  • Regulation of genetic competence. nih.govnih.govpnas.orgpnas.org
  • Participation in the stringent response. nih.govnih.govpnas.orgpnas.org
  • The dynamic nature of protein arginine phosphorylation is controlled by the opposing activities of protein arginine kinases, which add the phosphate group (e.g., McsB), and protein arginine phosphatases, which remove it (e.g., YwlE). frontiersin.orgnih.govnih.govpnas.orgpnas.orgpnas.org This reversible modification allows bacteria to rapidly respond and adapt to changes in their environment. nih.govnih.govpnas.orgpnas.org

    Regulation of Protein Degradation Pathways (e.g., bacterial ClpCP protease system)

    A particularly well-characterized function of protein arginine phosphorylation in bacteria is its role as a signal for protein degradation by the ClpCP protease system. frontiersin.orgnih.govnih.govpnas.orgpnas.orgpnas.orgresearchgate.netnih.govimp.ac.at In many Gram-positive bacteria, phosphorylated arginine residues serve as a "degradation tag," targeting specific proteins for proteolysis by ClpCP. pnas.orgresearchgate.netimp.ac.at This system is functionally analogous to the ubiquitin-proteasome system in eukaryotes. pnas.orgresearchgate.netimp.ac.at

    The ClpCP protease is a complex machine composed of the ClpC ATPase, which acts as an unfoldase, and the ClpP proteolytic core. frontiersin.orgpnas.orgresearchgate.netnih.govimp.ac.at Proteins marked with phosphoarginine are recognized by the ClpC component. pnas.orgresearchgate.netimp.ac.at The interaction between the phosphoarginine tag on the substrate protein and specific binding pockets on ClpC promotes the unfolding and translocation of the substrate into the ClpP chamber for degradation into smaller peptides. pnas.orgresearchgate.netimp.ac.at

    The protein arginine kinase McsB is a key enzyme responsible for phosphorylating target proteins, thereby destining them for degradation by ClpCP. frontiersin.orgpnas.orgnih.govimp.ac.at This regulatory mechanism is crucial for cellular quality control, removing misfolded or damaged proteins, and for controlling the levels of key regulatory proteins. For instance, the heat shock repressor CtsR is a well-established substrate of McsB-mediated phosphorylation and ClpCP degradation, highlighting the role of this system in stress response regulation. frontiersin.orgpnas.org The specificity of this degradation pathway is mediated by the recognition of the phosphoarginine tag by ClpC. researchgate.net

    Orchestration of Cellular Stress Responses (e.g., heat shock, oxidative stress)

    Protein arginine phosphorylation is implicated in the general stress response of Gram-positive bacteria. nih.govebi.ac.uk The arginine kinase McsB is known to phosphorylate and inactivate the heat shock repressor CtsR. nih.govqmul.ac.uk This phosphorylation of CtsR by McsB occurs under heat shock conditions and prevents CtsR from binding to its operator, thereby inducing the transcription of genes involved in the stress response. pnas.org Subsequently, the phosphoarginine-tagged repressor can be targeted for degradation by proteases like ClpCP. pnas.org

    Research in Bacillus subtilis has shown that a mutant lacking the arginine phosphatase YwlE accumulates a large number of arginine phosphorylations, although only a fraction of these sites showed increased modification during heat shock or oxidative stress. nih.gov Key targets of McsB-mediated arginine phosphorylation include central factors of the stress response system, such as the heat shock repressors CtsR and HrcA, and major components of the protein quality control system, including the ClpCP protease and the GroEL chaperonine. nih.gov These findings underscore the importance of arginine phosphorylation in coordinating the bacterial stress response. nih.gov

    Beyond bacteria, L-arginine itself has been shown to enhance resistance against oxidative stress and heat stress in organisms like Caenorhabditis elegans. nih.gov Studies have indicated that L-arginine treatment can prolong survival under these stress conditions, potentially by upregulating the expression of heat shock proteins (HSPs) like HSP-16.2 and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govfrontiersin.org This suggests a broader involvement of arginine metabolism and its derivatives in cellular stress responses across different organisms.

    AMP-activated protein kinase (AMPK) and arginine kinase (AK) are key molecular components in maintaining cellular energy homeostasis and responding to oxidative stress. plos.org In the beetle Tribolium castaneum, AMPK acts through two synergistic pathways on AK. plos.org Firstly, AMPK phosphorylates the transcription factor FOXO, leading to its nuclear translocation and promotion of AK expression upon oxidative stress. plos.org Secondly, AMPK directly phosphorylates AK, shifting the enzymatic catalysis towards ATP production from the phosphoarginine-arginine pool. plos.org This highlights a complex interplay involving phosphorylation events that regulate energy metabolism and stress resistance.

    Here is a table summarizing some key proteins targeted by arginine phosphorylation in the bacterial stress response:

    Protein NameOrganismRole in Stress ResponsePhosphorylating KinaseDephosphorylating Phosphatase
    CtsRBacillus subtilisHeat shock repressorMcsBYwlE
    HrcABacillus subtilisHeat shock repressorMcsBNot explicitly mentioned
    ClpCP proteaseBacillus subtilisProtein quality control, degradationMcsBNot explicitly mentioned
    GroEL chaperonineBacillus subtilisProtein quality control, folding assistanceMcsBNot explicitly mentioned
    Participation in Emerging Intracellular Signaling Cascades

    Protein arginine phosphorylation is recognized as an emerging post-translational modification with roles in intracellular signaling. sci-hub.seqmul.ac.uklabsolu.caebi.ac.uk The reversible nature of this modification, controlled by the competing activities of protein arginine kinases and phosphatases, allows it to act as a molecular switch in response to various cellular conditions. sci-hub.senih.gov

    While initially characterized in bacteria, evidence suggests that protein arginine phosphorylation may also be relevant in eukaryotes. nih.gov Studies have identified arginine phosphorylation on numerous proteins in eukaryotic cells, many of which are involved in DNA/RNA-binding activities. wikipedia.org

    L-arginine, the precursor to phospho-L-arginine, is also known to participate in intracellular signaling pathways. It serves as a substrate for nitric oxide (NO) production, and NO itself is a highly diffusible signaling molecule that can regulate the activity of various transcription factors. plos.org Furthermore, L-arginine has been shown to influence the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a major regulator of cell growth, proliferation, and protein synthesis, which is particularly sensitive to intracellular arginine levels. nih.govbiorxiv.orgmsu.ru Studies have demonstrated that L-arginine supplementation can upregulate the phosphorylation levels of mTOR and its downstream target p70S6K, suggesting that the mTOR/p70S6K pathway is an intracellular target of L-arginine. nih.gov

    Arginine is also a negative regulator of the GCN2-mediated branch of the integrated stress response, which inhibits protein translation in response to uncharged tRNAs. biorxiv.org Increased intracellular arginine levels can lead to decreased phosphorylation and activity of GCN2, subsequently reducing the phosphorylation of eIF2α. pnas.org Decreased eIF2α phosphorylation promotes the translation of certain mRNAs, including that of inducible nitric oxide synthase (iNOS). pnas.org This mechanism highlights how intracellular arginine levels, and potentially their phosphorylated derivatives, can influence translational control and stress responses.

    Here is a table illustrating the involvement of L-arginine in selected signaling pathways:

    Signaling Pathway/ComponentRole of L-Arginine/Phospho-L-arginineOrganism/Context
    mTOR/p70S6K pathwayUpregulation of phosphorylation levels, stimulation of protein synthesisC2C12 cells, potentially other mammalian cells nih.gov
    GCN2/eIF2α pathwayNegative regulation, influence on translational controlAstrocytes, generally in integrated stress response biorxiv.orgpnas.org
    NO signalingPrecursor for NO, a signaling moleculeVarious tissues and cells, including fibroblasts plos.org
    AMPK pathwayRegulation of AK activity and expression under oxidative stressTribolium castaneum, mammalian cells plos.org
    Modulatory Effects on Protein-Protein and Protein-Nucleic Acid Interactions

    Protein arginine phosphorylation can significantly modulate protein-protein and protein-nucleic acid interactions. sci-hub.selabsolu.ca The change in charge and potential conformational alterations induced by the addition of a phosphoryl group to an arginine residue can affect binding interfaces and affinities. wikipedia.orgsci-hub.seresearchgate.net

    In bacteria, phosphorylated arginine in proteins acts as a degradation signal, mediating protein turnover. wikipedia.orgpnas.org The phosphoarginine modification is recognized by specific domains of proteases, such as the N-terminal domain of the ClpC ATPase in Bacillus subtilis. wikipedia.orgrcsb.org This recognition targets the phosphorylated protein for degradation by the ClpCP protease. wikipedia.orgrcsb.org This mechanism is analogous to the ubiquitin-proteasome system in eukaryotes, where ubiquitination marks proteins for degradation. wikipedia.orgrcsb.org

    Arginine residues are known to play a key role in protein-DNA and protein-RNA interactions, often forming hydrogen bonds with the phosphate backbone or bases of nucleic acids. researchgate.netresearchgate.netmdpi.comoup.com Phosphorylation of these arginine residues can alter these interactions. For instance, in the Hepatitis B Virus (HBV) core protein (HBc), phosphorylation of the arginine-rich C-terminal domain regulates its interaction with nucleic acids, which is crucial for viral particle morphogenesis, pgRNA packaging, and capsid stability. mdpi.comnih.gov The phosphorylation dynamics of the HBc C-terminal domain govern the charge distribution, influencing its affinity for nucleic acids throughout the viral replication cycle. mdpi.comnih.gov

    Studies on protein-DNA complexes have shown that arginine side chains frequently form hydrogen bonds with the oxygens of the nucleic acid backbone phosphates. researchgate.netoup.com Phosphorylation of these arginines would likely disrupt or significantly alter these hydrogen bonding patterns, thereby modulating the protein-DNA interaction. Similarly, phosphorylation of arginine residues in proteins that interact with RNA could affect their binding affinity and specificity.

    Here is a table summarizing the modulatory effects of phospho-L-arginine on interactions:

    Interaction TypeEffect of Phospho-L-arginine ModificationExample/Context
    Protein-Protein InteractionsCan serve as a degradation signal, mediating interaction with proteases.Recognition by ClpC ATPase N-terminal domain for degradation by ClpCP wikipedia.orgrcsb.org
    Protein-Nucleic Acid InteractionsAlters binding affinity and dynamics.Regulation of HBV core protein interaction with viral RNA/DNA mdpi.comnih.gov
    Protein-Nucleic Acid InteractionsPotential disruption of hydrogen bonding with phosphate backbone/bases.Based on known arginine-nucleic acid interactions researchgate.netoup.com

    Enzymology and Metabolic Pathways of Phospho L Arginine

    Arginine Kinase (EC 2.7.3.3)

    Arginine kinase (AK) is a key enzyme in invertebrate energy metabolism, belonging to the phosphagen kinase family. nih.govcore.ac.uk It catalyzes the reversible transfer of a high-energy phosphoryl group from ATP to the guanidinium (B1211019) group of L-arginine, producing phospho-L-arginine and ADP. nih.govwikipedia.org This reaction is essential for maintaining cellular ATP homeostasis during periods of high energy consumption. nih.govcore.ac.uk

    Detailed Catalytic Mechanism of Arginine Kinase-Mediated Phosphoryl Transfer

    The catalytic mechanism of arginine kinase involves the direct, in-line transfer of the γ-phosphoryl group from Mg·ATP to the guanidinium nitrogen (Nη2) of L-arginine. acs.orgnih.goviucr.org This process is associative, meaning it likely proceeds through a pentavalent transition state. acs.orgnih.gov The enzyme precisely aligns the substrates within the active site to facilitate this transfer. core.ac.ukiucr.orgpnas.org

    Arginine kinase activates the arginine substrate for phosphorylation through a process involving pyramidalization and polarization of the guanidinium nitrogen (Nη2). acs.orgnih.govcardiff.ac.uk This conformational distortion and electron density alignment are crucial for enabling the formally cationic arginine to act as a nucleophile in the phosphoryl transfer. acs.orgnih.gov Density functional theory (DFT) calculations have provided models of the transition state, revealing the precise alignment of the arginine guanidinium nitrogen with the scissile P-O bond of ATP. acs.orgnih.govcardiff.ac.uk In the reverse reaction, the hydrogen-bonding network in the active site distorts bound phosphoarginine to increase the basicity of Nη2, facilitating protonation and subsequent phosphoryl migration to generate ATP. acs.orgnih.govwhiterose.ac.uk The transition state analog complex structure of arginine kinase, often studied with nitrate (B79036) mimicking the planar γ-phosphoryl group, provides insights into the geometry of the active site and substrate positioning during catalysis. core.ac.ukiucr.orgpnas.orgnih.gov

    The active site of arginine kinase contains a network of conserved amino acid residues that are critical for substrate binding, orientation, and catalysis. ebi.ac.ukacs.org Structural studies, particularly of transition state analog complexes, have revealed the involvement of specific residues in interacting with ATP, arginine, and the transition state. nih.govpnas.orgebi.ac.ukacs.orgnih.govpdbj.org A dense network of hydrogen bonds, potentially exceeding 50 in the transition state cluster model, plays a significant role in substrate activation and stabilization of the transition state. acs.orgnih.gov Five conserved arginine residues and a bound Mg²⁺ ion are involved in holding the ATP phosphoryl groups in place. pnas.org While the precise role of some acidic residues (e.g., Glu225 and Glu314) as general acid/base catalysts has been debated, they are thought to be involved in substrate binding and stabilization, and their precise positioning is crucial for catalysis. ebi.ac.ukacs.orgnih.govpdbj.orgmissouri.edu Cysteine 271 has also been implicated in conformational changes associated with substrate binding and transition state formation. ebi.ac.uk

    Key Active Site Residues and Proposed Roles:

    Residue (in horseshoe crab AK)Proposed Role(s)Source(s)
    Glu225General acid/base catalysis, hydrogen bond acceptor/donor, proton acceptor/donor ebi.ac.ukacs.orgnih.govmissouri.edu
    Glu314General acid/base catalysis, substrate binding and stabilization ebi.ac.ukacs.orgnih.gov
    Cys271Conformational changes, hydrogen bond acceptor, electrostatic stabilizer ebi.ac.uk
    Thr273Activates and stabilizes Cys271 thiolate anion ebi.ac.uk
    Arg126, Arg229, Arg309, Arg280Stabilization of transition states, hydrogen bond donor, electrostatic stabilizer ebi.ac.uk

    Arginine kinase activity is often measured in vitro using coupled enzyme systems to monitor the production of ADP. mdpi.compeerj.comnih.govaai.org A common system involves coupling arginine kinase with pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). mdpi.compeerj.comnih.govaai.org In this system, the ADP produced by arginine kinase phosphorylates phosphoenolpyruvate (B93156) (PEP) via pyruvate kinase, generating ATP and pyruvate. mdpi.compeerj.comnih.gov Pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. mdpi.compeerj.comnih.govaai.org The decrease in NADH concentration is monitored spectrophotometrically, typically at 340 nm, providing an indirect measure of arginine kinase activity. mdpi.compeerj.comnih.govaai.org This coupled assay effectively regenerates ATP, allowing the arginine kinase reaction to proceed. mdpi.compeerj.comnih.gov

    Elucidation of Active Site Residues and Hydrogen Bonding Networks in Catalysis

    Structural Biology and Isoform Diversity of Arginine Kinase

    Arginine kinase typically exists as a monomeric protein with a molecular weight of approximately 40 kDa in arthropods, although dimeric forms have been observed in other invertebrates like echinoderms and molluscs. proteopedia.orgpublicationslist.org The enzyme has a characteristic two-domain structure: a small N-terminal domain and a larger C-terminal α-β domain. pnas.orgproteopedia.orgnih.gov The N-terminal domain is primarily α-helical and contains residues involved in arginine binding. proteopedia.orgnih.gov The C-terminal domain features an eight-stranded antiparallel β-sheet flanked by α-helices. pnas.orgproteopedia.org Conformational changes, including a hinged rotation between the large and small domains, occur upon substrate binding, leading to a closed, catalytically competent state. core.ac.uk

    While often discussed as a single entity, there is some diversity within the arginine kinase family, particularly regarding substrate preferences and quaternary structure across different invertebrate species. publicationslist.orgasm.org Bacterial homologs of arginine kinase, such as McsB in Gram-positive bacteria, have been identified and can function as protein kinases, phosphorylating arginine residues within target proteins, and may exhibit different regulatory mechanisms. wikipedia.orgasm.orgresearchgate.netpnas.org

    Kinetic Parameters and Allosteric Regulation of Arginine Kinase Activity

    Arginine kinase activity can be characterized by its kinetic parameters, such as the Michaelis constant (Km) for its substrates (arginine and ATP) and the catalytic turnover number (kcat). mdpi.compeerj.comaai.org These parameters can vary depending on the source of the enzyme and assay conditions. For example, the apparent Km for L-arginine for arginine kinase from the spider Polybetes pythagoricus was reported as 1.7 mM with a kcat of 75 s⁻¹. peerj.com Arginine kinase from the Indianmeal moth (Plodia interpunctella) showed a kcat of 12.3 s⁻¹. aai.org

    Arginine kinase activity can be subject to regulation. While the primary role is ATP buffering, there is evidence suggesting potential allosteric regulation in some contexts. researchgate.netuniprot.orgresearchgate.net In bacterial systems like McsB, allosteric regulation by phosphoarginine peptides has been suggested. researchgate.net Allosteric regulation in kinases generally involves the binding of molecules at sites distinct from the active site, influencing catalytic activity. researchgate.netplos.orgbiorxiv.org Further research is ongoing to fully elucidate the mechanisms and physiological significance of allosteric regulation in different arginine kinases.

    Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Source
    Polybetes pythagoricusL-arginine1.775 peerj.com
    Plodia interpunctellaL-arginine-12.3 aai.org
    Rhipicephalus sanguineusL-arginineVariedHigh kcat/Km mdpi.com
    Rhipicephalus sanguineusATPVariedHigh kcat/Km mdpi.com

    Note: Kinetic parameters can be influenced by specific assay conditions and enzyme source.

    Phosphoarginine Phosphatases

    Phosphoarginine phosphatases are enzymes responsible for the dephosphorylation of phosphoarginine, counteracting the activity of arginine kinases. This reversible process is essential for regulating the levels of phosphoarginine and modulating cellular processes influenced by arginine phosphorylation sci-hub.sewikipedia.org.

    Characterization and Substrate Specificity of Phosphoarginine-Specific Phosphatases (e.g., bacterial YwlE)

    A well-characterized example of a phosphoarginine-specific phosphatase is YwlE, found in Gram-positive bacteria like Bacillus subtilis. Initially annotated as a tyrosine phosphatase, YwlE was later identified as a protein arginine phosphatase that specifically catalyzes the dephosphorylation of phosphoarginine residues in proteins wikipedia.orguniprot.orgnih.govresearchgate.net. YwlE counteracts the protein arginine kinase McsB, which phosphorylates arginine residues on proteins, including those targeted for degradation or involved in stress response regulation wikipedia.orgwikipedia.orguniprot.org.

    Structural and biochemical analyses have revealed that YwlE utilizes a size-and-polarity filter within its active site to distinguish phosphorylated arginine from other phosphorylated amino acids like phosphoserine, phosphothreonine, or phosphotyrosine nih.govresearchgate.net. The dephosphorylation process catalyzed by YwlE involves a two-step mechanism. This includes an initial nucleophilic attack by a catalytic cysteine residue (Cys7 in B. subtilis YwlE or Cys9 in Geobacillus stearothermophilus YwlE) on the phosphorus atom, forming a phosphoryl-enzyme intermediate, followed by hydrolysis of this intermediate by an activated water molecule nih.govnih.gov. An aspartate residue (Asp118 in B. subtilis YwlE or Asp117 in G. stearothermophilus YwlE) likely assists by stabilizing the positive charge on the scissile amine nih.govnih.gov.

    Studies using YwlE mutants, such as the C9A mutant in G. stearothermophilus YwlE, which can bind phosphoarginine but cannot hydrolyze it, have been instrumental in developing methods for selectively enriching arginine-phosphorylated proteins for further analysis nih.govrcsb.org.

    Role in Reversing Arginine Phosphorylation and its Impact on Cellular Dynamics

    Phosphoarginine phosphatases like YwlE play a critical role in reversing protein arginine phosphorylation, a post-translational modification that regulates various cellular processes in bacteria, including protein homeostasis, motility, competence, and stress responses wikipedia.orgwikipedia.orguniprot.org. In B. subtilis, the phosphorylation of arginine residues by McsB can target proteins for degradation by the ClpCP protease system or regulate the activity of transcription factors like CtsR wikipedia.orgwikipedia.orguniprot.org.

    YwlE's ability to dephosphorylate these proteins reverses the effects of McsB-mediated phosphorylation. For instance, YwlE can dephosphorylate CtsR-P, restoring the DNA-binding ability of the CtsR repressor and thus influencing the expression of stress-response genes uniprot.orgmdpi.com. The balance between the activity of arginine kinases (like McsB) and phosphoarginine phosphatases (like YwlE) is crucial for the dynamic regulation of protein arginine phosphorylation and its downstream effects on cellular dynamics and adaptation to environmental changes wikipedia.orgnih.govresearchgate.net. Cellular protein arginine phosphorylation is significantly more detectable in ywlE mutant strains compared to wild-type strains, highlighting the crucial role of YwlE in maintaining low levels of this modification under non-stress conditions wikipedia.orguniprot.orgnih.gov.

    Interconnections within L-Arginine Metabolism

    L-arginine metabolism is a complex network of pathways where L-arginine serves as a precursor for various molecules, including phospho-L-arginine. The dynamics of these pathways are interconnected and can be influenced by physiological conditions. embopress.orgnih.gov

    L-Arginine as a Precursor for Phospho-L-arginine Biosynthesis

    L-arginine is the direct precursor for the biosynthesis of phospho-L-arginine. This reaction is catalyzed by the enzyme arginine kinase (AK; EC 2.7.3.3) researchgate.netwikipedia.orgmdpi.comacs.org. Arginine kinase facilitates the reversible transfer of a high-energy phosphoryl group from ATP to the guanidino group of L-arginine, resulting in the formation of phospho-L-arginine and ADP researchgate.netwikipedia.orgacs.org.

    The reaction can be represented as:

    ATP + L-arginine ADP + N-phospho-L-arginine wikipedia.org

    This enzymatic reaction is central to the function of phosphoarginine as an energy buffer, allowing for the rapid synthesis of this high-energy compound when ATP is abundant researchgate.netontosight.ai. Arginine kinase is widely distributed in invertebrates and some bacteria, reflecting the prevalence of the phosphoarginine system in these organisms researchgate.netembopress.orgmdpi.com.

    Utilization of Phospho-L-arginine and its Influence on Cellular L-Arginine Pools under Physiological Stress

    Phospho-L-arginine serves as a readily available energy reserve, particularly in tissues with high and fluctuating energy demands, such as muscle in invertebrates ontosight.aiaskfilo.comontosight.ai. During periods of intense activity or physiological stress that lead to increased ATP consumption or reduced ATP production, the arginine kinase reaction reverses researchgate.netontosight.ai. Phospho-L-arginine is dephosphorylated, and the released phosphoryl group is transferred back to ADP to regenerate ATP researchgate.netontosight.ai.

    This process helps to maintain a stable ATP/ADP ratio, which is critical for the regulation of many metabolic processes nih.gov. The utilization of phospho-L-arginine during stress conditions leads to a decrease in cellular phosphoarginine levels and a corresponding increase in L-arginine levels as phosphoarginine is converted back to arginine and ATP ontosight.ai. Studies have shown that organisms utilizing the phosphoarginine/arginine kinase system exhibit improved resistance to transient stress challenges that deplete cellular energy, such as pH reduction or starvation, by buffering the ATP pool embopress.orgnih.govresearchgate.net. For example, expressing arginine kinase in Saccharomyces cerevisiae, which does not naturally have this system, resulted in a substantial intracellular phosphoarginine pool and improved resistance to energy-draining stress conditions, stabilizing the ATP pool researchgate.net.

    Competitive and Synergistic Relationships with other L-Arginine Catabolic Pathways

    L-arginine is a versatile amino acid involved in numerous metabolic pathways beyond phosphoarginine synthesis embopress.orgnih.gov. These include pathways leading to the production of urea (B33335), nitric oxide, polyamines, and proline embopress.orgnih.gov. In organisms where phosphoarginine is a primary energy buffer, the utilization of L-arginine for phosphoarginine synthesis and regeneration competes with its availability for these other catabolic pathways embopress.orgnih.gov.

    Under physiological stress, the increased demand for ATP regeneration through the breakdown of phosphoarginine can lead to a significant draw on the L-arginine pool ontosight.aieditoracubo.com.br. This can potentially impact the rates of other L-arginine-dependent processes. For instance, in the gastropod Nacella concinna subjected to thermal stress, the utilization of phosphoarginine for ATP production is accompanied by a reduction in L-arginine levels editoracubo.com.br. This reduction in L-arginine concentration could be influenced by the activity of enzymes in other catabolic pathways, such as arginase, which hydrolyzes L-arginine to ornithine and urea editoracubo.com.br. High arginase levels in certain tissues, like the gills of N. concinna, may be related to the systemic control of L-arginine concentrations, balancing its use in energy metabolism and other processes editoracubo.com.br.

    While competitive relationships exist due to the shared L-arginine substrate, there can also be synergistic interactions within L-arginine metabolism. For example, some catabolic pathways, like the arginine deiminase pathway found in certain bacteria and parasites, also contribute to energy production, providing an alternative or supplementary source of ATP, particularly under anaerobic conditions nih.gov. The interplay between phosphoarginine metabolism and other L-arginine catabolic routes is complex and depends on the specific organism, tissue, and prevailing physiological conditions embopress.orgnih.gov.

    Distribution and Comparative Physiological Significance of Phospho L Arginine

    Widespread Occurrence and Functional Abundance in Invertebrate Systems

    The phospho-L-arginine/arginine kinase system is the predominant phosphagen system in the majority of invertebrates, serving a function analogous to the phosphocreatine (B42189)/creatine (B1669601) kinase system found in vertebrates. fishersci.bedsmz.deguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govfishersci.cafishersci.ca

    Phospho-L-arginine is abundantly present in the tissues of crustaceans and insects, particularly in those with high and fluctuating energy demands, such as muscle tissue. guidetopharmacology.orgwikipedia.orguni.lu

    In crustaceans, high arginine kinase activity has been observed in various species, including Penaeus japonicus, Portunus sanguinolentus, Portunus trituberculatus, and Procambarus clarki, with particularly high levels found in muscle tissues like swimmeret, dorsal, ventral, coxa, and palm muscles. Studies on euryhaline crabs such as Carcinus maenas and Callinectes sapidus have shown that arginine kinase is expressed in gills, and its enzymatic activity can double in response to low salinity environments, suggesting a role in supporting the energy-intensive process of osmoregulation. The arginine kinase from the tick Rhipicephalus sanguineus, an arthropod, has also been characterized as an efficient biocatalyst involved in regulating phosphoarginine levels. guidetopharmacology.org

    Table 1: Examples of Arginine Kinase Activity in Crustacean Tissues

    SpeciesTissueRelative Arginine Kinase ActivityNotesSource
    Penaeus japonicusSwimmeret muscleHighHighest activity observed
    Penaeus japonicusDorsal muscleHighFollows swimmeret muscle
    Penaeus japonicusVentral muscleHighFollows swimmeret muscle
    Portunus trituberculatusCoxa muscleHighHighest activity observed
    Portunus trituberculatusPalm muscleHighFollows coxa muscle
    Procambarus clarkiDorsal muscleHighHighest activity observed
    Carcinus maenasGillsPresent, activity doubles in low salinityInvolved in osmoregulation
    Callinectes sapidusGillsPresent, activity doubles in low salinityInvolved in osmoregulation

    Phospho-L-arginine and arginine kinase are also present and functionally important in several medically relevant protozoa, particularly within the Kinetoplastida order, which includes Trypanosoma and Leishmania species. fishersci.bewikipedia.orguni.lu

    In Trypanosoma brucei, the causative agent of human African trypanosomiasis, the phosphoarginine system involves multiple arginine kinase isoforms (TbAK1-3) with distinct subcellular localizations: TbAK1 in the flagellum, TbAK2 in the glycosome, and TbAK3 in the cytosol. fishersci.be The differential expression of these isoforms in different life cycle stages suggests adaptations to varying energy requirements. fishersci.be Arginine kinase activity has been shown to improve the growth of procyclic form T. brucei during oxidative challenges, and the elimination of total cellular arginine kinase activity significantly decreased growth, indicating its essentiality for stress resistance. fishersci.be

    Similarly, Trypanosoma cruzi, the etiological agent of Chagas' disease, possesses an arginine kinase-mediated phosphagen system. wikipedia.orgfishersci.ca T. cruzi arginine kinase is involved in cellular response mechanisms to nutritional stress, reactive oxygen species, and trypanocidal drugs. wikipedia.org Over-expression of T. cruzi arginine kinase has been shown to improve the parasites' ability to grow and survive under nutritional and pH stress conditions. wikipedia.org Putative arginine kinase genes have also been identified in Trypanosoma vivax and Trypanosoma congolense. fishersci.ca

    The phospho-L-arginine system is also present in Leishmania major, another medically important protozoan parasite. uni.lu The presence and functional importance of this energy buffering system in these parasites highlight its potential as a target for the development of novel antiparasitic drugs, especially considering its absence in mammals.

    Beyond invertebrates and protozoa, putative arginine kinases have been identified in certain unicellular organisms and bacteria, suggesting a broader, albeit intermittent, distribution of this phosphagen system in the microbial world. fishersci.benih.govfishersci.ca

    In the social Gram-negative soil bacterium Myxococcus xanthus, a putative arginine kinase homolog (Ark) has been identified and characterized. nih.govfishersci.ca This enzyme retains the ability to catalyze the phosphorylation of arginine using ATP. nih.govfishersci.ca A null mutation in the ark gene in M. xanthus demonstrated its role in certain stress responses and in the complex developmental process of fruiting body formation and cell differentiation. nih.govfishersci.ca This suggests that in M. xanthus, the arginine kinase system may contribute to energy buffering or signaling pathways crucial for navigating environmental changes and coordinating multicellular behavior.

    In Gram-positive bacteria, such as Bacillus subtilis, a protein-arginine kinase called McsB has been identified. Unlike the energy buffering role seen in invertebrates and protozoa, McsB phosphorylates arginine residues on incorrectly folded or aggregated proteins. This phospho-arginine modification serves as a signal for protein degradation by the bacterial protease ClpC-ClpP, functioning analogously to the eukaryotic ubiquitin-proteasome system. This indicates a divergent functional role for arginine phosphorylation in this bacterial context, primarily related to protein quality control rather than bulk energy storage.

    Arginine kinase homologs have also been found in other bacterial species across different phyla, although their specific roles are still being investigated.

    Presence and Functional Importance in Medically Relevant Protozoa (e.g., Trypanosoma species, Leishmania major)

    Comparative Biochemistry and Evolutionary Divergence of Phosphagen Systems

    The existence of different phosphagen systems across the tree of life provides insights into comparative biochemistry and evolutionary processes. The two most widely distributed systems utilize either creatine (primarily in vertebrates and sponges) or arginine (mainly in invertebrates and some unicellular organisms) as the guanidino acceptor compound. fishersci.bedsmz.de

    The phospho-L-arginine/arginine kinase system in invertebrates and the phosphocreatine/creatine kinase system in vertebrates perform analogous functions: they act as temporal and spatial energy buffers, maintaining cellular ATP homeostasis during fluctuations in energy demand and supply. fishersci.beguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govfishersci.cafishersci.ca Both systems facilitate the rapid regeneration of ATP from ADP by transferring a high-energy phosphate (B84403) group from the phosphagen (phosphoarginine or phosphocreatine) during periods of high ATP consumption, such as intense muscle activity. guidetopharmacology.org During periods of low energy demand, the reaction is reversed, allowing for the synthesis and storage of the phosphagen.

    Table 2: Comparison of Phosphoarginine and Phosphocreatine Systems

    FeaturePhospho-L-arginine SystemPhosphocreatine System
    Key Phosphagen Phospho-L-argininePhosphocreatine
    Key Enzyme Arginine Kinase (AK)Creatine Kinase (CK)
    Primary Distribution Most Invertebrates, some Protozoa, some BacteriaVertebrates, Sponges
    Primary Function Energy buffering, ATP homeostasisEnergy buffering, ATP homeostasis
    Substrate L-arginineCreatine
    Enzyme Structure Monomeric (typically)Dimeric or Octameric (typically)
    Evolutionary Origin Considered more ancientArose later, likely by gene duplication

    While the core function of phospho-L-arginine as an energy buffer is conserved, species-specific adaptations and metabolic specializations exist. The presence of multiple arginine kinase isoforms with distinct subcellular localizations in Trypanosoma brucei (flagellum, glycosome, cytosol) is a notable example of adaptation, allowing for localized energy buffering tailored to the specific metabolic needs of different cellular compartments and life cycle stages. fishersci.be This spatial partitioning of the energy buffering system can ensure efficient ATP supply where and when it is most needed.

    In euryhaline crabs, the observed increase in arginine kinase activity in gills upon exposure to low salinity suggests a metabolic specialization to support the increased energy demands of ion transport required for osmoregulation in hypotonic environments. This highlights how the phosphagen system can be dynamically regulated to meet the energetic challenges posed by environmental changes.

    The divergent role of arginine phosphorylation in Bacillus subtilis, where it acts as a protein degradation signal rather than a primary energy buffer, illustrates a significant metabolic specialization and evolutionary divergence of the arginine kinase homolog in this bacterial lineage. This suggests that enzymes with a common evolutionary origin can acquire novel functions tailored to the specific cellular processes and requirements of different organisms. The intermittent occurrence of arginine kinase in bacteria also points to potential horizontal gene transfer events or lineage-specific gene loss during evolution.

    These examples demonstrate that while the fundamental biochemical reaction catalyzed by arginine kinase is conserved, the organization, regulation, and specific physiological roles of the phospho-L-arginine system can vary considerably across different species, reflecting adaptations to diverse metabolic landscapes and environmental pressures.

    Table 3: Examples of Species-Specific Adaptations of the Phospho-L-arginine System

    SpeciesAdaptation/SpecializationFunctional SignificanceSource
    Trypanosoma bruceiMultiple AK isoforms with distinct subcellular localizationsLocalized energy buffering, adaptation to varying energy demands in different compartments and life stages fishersci.be
    Euryhaline CrabsIncreased AK activity in gills in low salinitySupports increased energy demand for osmoregulation in hypotonic environments
    Bacillus subtilisArginine phosphorylation as a protein degradation signalProtein quality control, analogous to eukaryotic ubiquitination

    Analogous Functions and Structural Similarities with Vertebrate Phosphocreatine Systems

    Physiological Roles of Phospho-L-arginine in Specific Tissues and Adaptive Conditions

    Phospho-L-arginine's function as an energy buffer is vital for supporting various physiological processes, particularly those requiring rapid and significant energy turnover. Its presence and metabolic cycling are especially prominent in tissues with high and fluctuating energy demands. researchgate.net

    Contribution to Muscle Activity and Locomotion

    In invertebrates, phospho-L-arginine is a key component of the phosphagen system that provides rapid energy replenishment for muscle contraction. ontosight.ainih.govcambridge.org This system is particularly important in organisms that require bursts of high-intensity muscle activity, such as insects and mollusks. ontosight.ai Arginine kinase, the enzyme responsible for synthesizing and hydrolyzing phospho-L-arginine, plays a critical role in this energy buffering system during muscle contraction. nih.gov It links the phosphagen system with glycolysis and mitochondrial respiration to balance ATP regeneration and demand. nih.gov

    Studies on invertebrate muscles, such as those of the sipunculid worm Sipunculus nudus, have demonstrated the dynamics of phospho-L-arginine during muscle activity. biologists.com During periods of intracellular acidosis, phospho-L-arginine levels decrease, accompanied by an increase in inorganic phosphate, which is associated with muscular contracture. biologists.com The degradation of phospho-L-arginine contributes to the rate of pH recovery in these tissues. biologists.com

    Research on scallops has shown that phosphoarginine levels in phasic muscles are high in species that rely on rapid contractions, such as for swimming. researchgate.net Arginine kinase activities in these species reflect their reliance on rapid initial bursts of phasic contractions. researchgate.net The metabolic response of phasic muscle during increased energy requirements, such as under ocean warming and acidification, appears to depend significantly on the net consumption of energy-related metabolites like ATP and phospho-L-arginine. researchgate.net

    Involvement in Cellular Stress Response and Environmental Adaptation (e.g., anoxia, thermal stress, pH regulation, nutrient deprivation)

    Phospho-L-arginine and the enzyme arginine kinase are implicated in the cellular stress response and adaptation to various environmental challenges in invertebrates and some microorganisms. nih.govresearchgate.netnih.gov

    Under conditions of prolonged air exposure and elevated temperatures, intertidal gastropods like Littorina saxatilis exhibit the onset of anaerobic metabolism, marked by a significant depletion of high-energy phosphates, including ATP and phospho-L-arginine. researchgate.netint-res.com This depletion is associated with the accumulation of anaerobic end products. researchgate.netint-res.com The ability to tolerate such conditions in some populations is linked to lower defended values of ATP and phospho-L-arginine, alongside other physiological adaptations. researchgate.netint-res.com

    In bacteria, protein arginine phosphorylation, mediated by arginine kinase (McsB), is recognized as an emerging post-translational modification involved in the general stress response of Gram-positive bacteria. nih.govresearchgate.net This modification is crucial for regulating the cellular response to harsh conditions, including heat and oxidative stress, fluctuations in salt concentrations and pH, and metal ion stress. researchgate.net For example, in Bacillus subtilis, arginine phosphorylation by McsB inactivates the heat shock repressor CtsR, playing an indispensable role in promoting cell survival under stress situations. nih.govresearchgate.net Oxidative stress has been shown to suppress the activity of the protein arginine phosphatase YwlE, which in turn increases arginine phosphorylation and induces the expression of stress-response genes critical for bacterial virulence. researchgate.net

    While the integrated stress response (ISR) in eukaryotes involves the phosphorylation of eIF2α by various kinases in response to stresses like nutrient deprivation, oxidative stress, and altered pH, the direct involvement of phospho-L-arginine in this specific pathway in eukaryotes is not as extensively documented as its role as an energy buffer in invertebrates. nih.govmdpi.comfrontiersin.org However, L-arginine metabolism itself can influence cellular responses to stress, with arginine depletion potentially inducing oxidative stress in bacteria. researchgate.net

    Influence on Developmental Processes (e.g., fruiting body formation in Myxococcus xanthus)

    Phospho-L-arginine, through the activity of arginine kinase, has been shown to influence developmental processes in some organisms, notably in the social bacterium Myxococcus xanthus. nih.govnih.gov

    Myxococcus xanthus undergoes a complex developmental program in response to nutrient limitation, culminating in the formation of multicellular fruiting bodies containing environmentally resistant myxospores. nih.govoup.comoup.com This developmental process is energy-intensive. nih.gov A putative arginine kinase, Ark, has been identified and characterized in M. xanthus. nih.govnih.gov Studies involving a null mutation in the ark gene have demonstrated that a functional Ark protein is required for normal fruiting body formation and wild-type levels of sporulation. nih.gov The developmental defect in the Δark mutant affects not only fruiting body formation but also spore formation, indicating a broader role for arginine kinase activity in this process. nih.gov This suggests that the energy buffering capacity provided by the arginine kinase/phospho-L-arginine system is important for meeting the significant energy demands of M. xanthus development. nih.gov

    Advanced Research Methodologies and Analytical Techniques for Phospho L Arginine

    Spectroscopic Approaches for Detection and Quantification

    Spectroscopic methods offer non-invasive or minimally invasive ways to study phospho-L-arginine, particularly in biological systems.

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a valuable tool for the in vivo study of energy metabolism in invertebrates, allowing for the measurement of high-energy phosphate (B84403) compounds like phospho-L-arginine. glpbio.combertin-bioreagent.comtargetmol.combioscience.co.uknih.gov This technique enables the non-invasive monitoring of metabolite levels and intracellular pH with high time resolution during physiological processes such as exercise and recovery. nih.gov For instance, in studies on scallops, ³¹P-NMR has been used to measure the levels of ATP, phospho-L-arginine, and inorganic phosphate in adductor muscle, providing insights into the metabolic responses to varying levels of exercise. nih.gov

    Mass Spectrometry-Based Phosphoproteomics for Arginine Phosphorylation

    Mass spectrometry (MS) has become a preferred method for characterizing phosphorylated proteins and identifying phosphorylation sites due to its specificity. tandfonline.comnih.gov However, the analysis of arginine phosphorylation by MS presents unique challenges. nih.gov

    Methodological Challenges due to the Instability of the Phosphoramidate (B1195095) Bond at Low pH

    A significant challenge in studying arginine phosphorylation using standard phosphoproteomic workflows is the inherent instability of the phosphoramidate (P-N) bond of phospho-L-arginine, particularly under the low pH conditions typically used for phosphopeptide enrichment and separation in conventional proteomics. sci-hub.sebiorxiv.org This acid lability can lead to the loss of the phosphorylation modification before the sample is analyzed by mass spectrometry, resulting in underdetection or incorrect localization of the phosphorylation site. sci-hub.se While O-phosphorylation (on serine, threonine, and tyrosine) is relatively stable at low pH, the acid-labile phosphoarginine undergoes rapid hydrolysis below pH 3.5, being most stable in the pH range of 4.4–9.6. sci-hub.se

    Development and Optimization of Mass Spectrometric Strategies for Enhanced Detection

    To overcome the challenges associated with the instability of the phosphoramidate bond, researchers have been developing and optimizing mass spectrometric strategies for enhanced detection of arginine phosphorylation. Methodological improvements are needed to account for the specific chemical properties of protein N-phosphorylation. nih.gov Strategies may involve adapting sample preparation protocols to avoid highly acidic conditions or employing different fragmentation techniques that preserve the phosphoramidate bond. The use of spectral libraries based on synthetic arginine phosphorylated peptides can also enhance the reliability of identified phosphorylation sites. nih.gov While standard phosphopeptide enrichment strategies are often unsuitable for acid-labile phosphopeptides, new approaches, such as unbiased strong anion exchange (SAX) chromatography performed at higher pH, are being explored to permit the identification of non-canonical phosphorylation sites, including arginine phosphorylation. embopress.org

    Enzyme Activity Assays for Arginine Kinase and Phosphatases

    Measuring the activity of enzymes that regulate phospho-L-arginine levels, namely arginine kinase and arginine phosphatases, is crucial for understanding its metabolic control. Arginine kinase activity can be measured using enzyme-linked assays, often coupled with the detection of ATP production or consumption. biologists.com For example, a modified enzyme-linked creatine (B1669601) kinase assay employing phosphoarginine as a substrate has been used to monitor arginine kinase activity by coupling it to the production of NADPH, which can be measured spectrophotometrically. biologists.com These assays can be standardized with known amounts of ATP and used to determine specific activity based on protein content. biologists.com Studies using these assays have provided insights into the regulation of arginine kinase activity in response to physiological conditions like oxidative stress. plos.org The control of protein arginine phosphorylation state by both kinases and phosphatases is important for cellular processes. biorxiv.org

    Biocatalytic Synthesis and Analog Development for Research Probes

    The availability of phospho-L-arginine and its analogs is important for research purposes, including the development of antibodies and the study of enzyme mechanisms. Traditional chemical synthesis of Nω-phospho-L-arginine can be a tedious process with low yields. researchgate.net Biocatalytic approaches, utilizing enzymes like arginine kinase, offer a more efficient route for the synthesis of phospho-L-arginine. researchgate.netresearchgate.net A simple biocatalytic synthesis has been developed involving arginine kinase-catalyzed phosphorylation of L-arginine coupled with ATP regeneration. This method has allowed for the production of Nω-phospho-L-arginine in gram quantities in a single step. researchgate.net Furthermore, the development of stable phosphoarginine analogs, where the labile N-P bond is replaced with a non-hydrolyzable bond, is crucial for generating research tools like specific antibodies that can recognize phospho-L-arginine. researchgate.net These analogs can serve as haptens to raise immune responses and produce antibodies for detecting phospho-L-arginine in biological samples. researchgate.net

    Advancement of Efficient Synthetic Methodologies for Phospho-L-arginine Production

    Efficient synthesis of phospho-L-arginine is essential for its use as a standard, substrate, or for generating research tools like antibodies. Traditional chemical synthesis methods often faced challenges with the stability of the phosphoramidate bond and the potential for side product formation. tandfonline.com

    Early chemical synthesis approaches involved treating arginine hydrochloride with phosphorus oxychloride, which could yield a mixture of Nα-phosphoarginine, Nω-phosphoarginine, and Nα, Nω-diphosphoarginine. sci-hub.se Another method utilized the incubation of ornithine hydrochloride with O-methyl-N-phosphorylisourea under alkaline conditions to produce Nω-phosphoarginine. sci-hub.se Introducing robust Nα-protecting groups and subsequent deprotection has also been explored. sci-hub.se While these chemical methods provided access to phosphoarginine, they often involved multiple steps, potential for racemization, and non-specific modification of other amino groups. sci-hub.se

    More recently, biocatalytic approaches utilizing arginine kinase (ArgK) have emerged as a more efficient and selective route for synthesizing Nω-phospho-L-arginine. mdpi.comresearchgate.net This enzymatic method catalyzes the phosphorylation of L-arginine using ATP, often coupled with an ATP regeneration system like phosphoenolpyruvate (B93156)/pyruvate (B1213749) kinase to drive the reaction forward and achieve high yields. mdpi.comresearchgate.net Cloning and expression of arginine kinase genes in host organisms like Escherichia coli have facilitated the production of highly active enzyme for this purpose. researchgate.netstonechenlab.orgnih.gov This biocatalytic phosphorylation offers a straightforward, one-step method for obtaining Nω-phospho-L-arginine in significant quantities. researchgate.net

    Design and Application of Stable Phosphoarginine Analogs for Antibody Generation and Biological Detection

    The inherent instability of the N-P bond in phosphoarginine, particularly under acidic conditions, has been a major hurdle in developing specific antibodies and detection methods. nih.govresearchgate.netrsc.org To overcome this, researchers have designed and synthesized stable phosphoarginine analogs where the labile N-P bond is replaced with a more stable linkage, such as a C-P bond. nih.govresearchgate.netrsc.orgrsc.orgrsc.org

    One successful approach involved the design and synthesis of phosphonate-amidines and sulfonate-amidines as isosteres of phosphoarginine. nih.gov These analogs mimic the structure and electrostatic status of phosphoarginine while being resistant to hydrolysis. nih.govrsc.org A notable example is 2-((2-ammonioethyl)amino)-2-iminoethyl phosphonic acid (pAIE), which has been synthesized as a stable analog. researchgate.netrsc.orgrsc.org

    These stable analogs have been successfully used as haptens to immunize animals, leading to the generation of the first high-affinity, sequence-independent anti-phosphoarginine specific antibodies. nih.govrsc.orgrsc.org Previous attempts using the unstable phosphoarginine itself as an immunogen often failed, likely due to its degradation during the immune response. nih.gov The development of these antibodies is a significant advancement, providing invaluable tools for detecting phosphoarginine-containing peptides and proteins in various biological samples using techniques like Western blotting and ELISA. nih.govrsc.org

    Furthermore, stable analogs and specific binding proteins have been explored for enrichment strategies. For instance, a substrate-trapping mutant of the bacterial arginine phosphatase YwlE has been developed as a tool for selectively enriching arginine-phosphorylated proteins from complex biological extracts prior to mass spectrometry analysis. nih.gov This approach helps overcome the challenges posed by the abundance of other phosphorylation types (like serine, threonine, and tyrosine) during phosphoproteomic studies. nih.gov

    Genetic Manipulation and Mutagenesis Strategies in Elucidating Phospho-L-arginine Function

    Genetic manipulation and mutagenesis have been instrumental in understanding the biological roles of phospho-L-arginine, particularly by studying the enzymes that catalyze its formation and hydrolysis: arginine kinases (ArgKs) and phosphoarginine phosphatases.

    Gene cloning and expression techniques have allowed for the production and characterization of arginine kinases from various organisms, including invertebrates like sea cucumber, shrimp, and silkworm. stonechenlab.orgnih.govnih.govajol.infosciengine.com Cloning the argK gene and expressing it in systems like E. coli enables the production of recombinant arginine kinase, facilitating studies on its catalytic properties, regulation, and cellular localization. stonechenlab.orgnih.govajol.info For example, studies have shown the expression patterns of arginine kinase during development and its localization in specific cellular structures like neuronal growth cones, suggesting a role in energy supply for motile processes. nih.gov

    Null mutations (gene knockouts) of genes encoding phosphoarginine-related enzymes have provided insights into the physiological significance of this modification. Studies in Bacillus subtilis, for instance, have utilized knockout strains of the phosphoarginine phosphatase YwlE to identify a large number of in vivo arginine phosphorylation sites and demonstrate the involvement of phosphoarginine in regulating various cellular processes, including stress response, protein degradation, and motility. nih.govpnas.org Deletion of the ptpB gene, encoding a phosphoarginine phosphatase in Staphylococcus aureus, has been shown to affect the bacterium's ability to withstand intracellular killing by macrophages and recover from nitrosative stress, highlighting the role of phosphoarginine in bacterial stress adaptation. mdpi.com

    Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues in arginine kinases and phosphoarginine phosphatases that are crucial for substrate binding, catalysis, or regulation. researchgate.netmdpi.comacs.orgscispace.comumanitoba.ca By introducing specific mutations at key positions within the enzyme's active site or regulatory regions, researchers can assess the impact on enzyme activity and specificity. mdpi.comacs.orgfrontiersin.org Mutagenesis studies on arginine kinase have identified residues important for catalytic function, contributing to the understanding of the enzyme's reaction mechanism. researchgate.netacs.orgscispace.com Similarly, mutagenesis of phosphoarginine phosphatases, such as mutations in the active site cysteine or other critical residues, has helped elucidate their catalytic mechanisms and substrate specificity. mdpi.comnih.gov These studies, often combined with structural analysis, provide detailed molecular insights into how these enzymes interact with phospho-L-arginine. acs.orgnih.gov

    The combination of genetic manipulation (cloning, expression, null mutations) and targeted mutagenesis allows for a comprehensive analysis of the roles of arginine phosphorylation and dephosphorylation in cellular signaling and physiology. drug-dev.comrsc.orgnih.gov

    Future Directions and Emerging Research Perspectives

    Elucidating Undiscovered Biological Roles of Phospho-L-arginine in Eukaryotic Systems

    While phospho-L-arginine is primarily recognized for its role in invertebrate energy metabolism, recent findings hint at its presence and potential functions in other eukaryotic systems, including mammals. biorxiv.orgresearchgate.net The inherent instability of the phosphoramidate (B1195095) bond in phospho-L-arginine has historically made its detection and study challenging in these systems. biorxiv.orgresearchgate.netrsc.org However, advancements in phosphoproteomic techniques, particularly mass spectrometry adapted for labile phosphorylations and the development of stable phosphoarginine analogs and specific antibodies, are enabling researchers to explore its prevalence and roles beyond energy buffering. biorxiv.orgresearchgate.netrsc.orgnih.gov

    Future research will likely focus on:

    Mapping the phosphoarginine proteome in diverse eukaryotic organisms: Identifying proteins that undergo arginine phosphorylation will be crucial to uncover novel signaling pathways and cellular processes where phospho-L-arginine plays a role. Studies have already identified hundreds of phosphoarginine sites in bacteria and human cells, suggesting a more widespread occurrence than previously thought. biorxiv.orgresearchgate.netimp.ac.at

    Investigating the functional consequences of arginine phosphorylation in eukaryotic proteins: Understanding how the addition or removal of a phosphate (B84403) group on arginine residues affects protein structure, activity, localization, and interactions is essential. Early evidence in bacteria suggests roles in transcription regulation and protein degradation, potentially through altering protein charge and affinity for binding partners. biorxiv.orgimp.ac.atpnas.org Similar mechanisms may exist in eukaryotes.

    Exploring the involvement of phospho-L-arginine in specific cellular processes and pathways in eukaryotes: This could include roles in cell signaling, stress responses, epigenetic regulation (given the reported phosphorylation of histones on arginine), and other fundamental biological functions. biorxiv.orgrsc.orgimp.ac.at

    Advanced Structural and Mechanistic Investigations of Arginine Kinase and Phosphoarginine Phosphatases

    A deeper understanding of the enzymes that catalyze the formation and hydrolysis of phospho-L-arginine – arginine kinase (AK) and phosphoarginine phosphatases (PAPs) – is critical. acs.orgnih.gov These enzymes are key regulatory points in phospho-L-arginine metabolism.

    Key areas for future investigation include:

    High-resolution structural determination of AK and PAPs from various species and in different catalytic states: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into enzyme architecture, substrate binding sites, and conformational changes during catalysis. pnas.orgpnas.orgnih.govresearchgate.net Structural studies of AK have revealed the precise alignment of substrates in the active site, highlighting the importance of this for catalysis. acs.orgpnas.org Structures of bacterial PAPs have shown how they achieve specificity for phosphoarginine. nih.govresearchgate.net

    Detailed kinetic and mechanistic studies: Utilizing pre-steady-state kinetics, site-directed mutagenesis, and computational approaches like density functional theory (DFT) can help elucidate the catalytic mechanisms, transition states, and the roles of specific amino acid residues in enzyme activity and substrate specificity. acs.orgpnas.org DFT calculations have provided models of the transition state for the AK-catalyzed reaction, suggesting roles for hydrogen bonding and substrate polarization. acs.org

    Investigation of enzyme regulation: Understanding how the activity of AK and PAPs is regulated at the transcriptional, translational, and post-translational levels is important for comprehending the control of phospho-L-arginine metabolism in different physiological states. In bacteria, accessory proteins have been shown to regulate AK activity. pnas.orgnih.gov

    Application of Integrative Omics Approaches for Systems-Level Understanding of Phospho-L-arginine Metabolism and Signaling

    Phospho-L-arginine metabolism and its potential signaling roles exist within complex cellular networks. Integrative omics approaches can provide a holistic view of these systems. researchgate.netdiva-portal.orgsemanticscholar.org

    Future research will increasingly employ:

    Phosphoproteomics: To comprehensively identify and quantify arginine phosphorylation sites across different conditions and in various organisms. biorxiv.orgresearchgate.netnih.gov

    Metabolomics: To measure levels of phospho-L-arginine, arginine, ATP, ADP, and other related metabolites to understand the flux through the phosphagen system and its links to central metabolism. mdpi.commdpi.comresearchgate.net

    Transcriptomics and Proteomics: To assess the expression levels of genes and proteins involved in the synthesis, degradation, and potential downstream effects of phospho-L-arginine. mdpi.comresearchgate.net

    Integration of omics data: Utilizing bioinformatics and systems biology approaches to integrate data from multiple omics layers to build comprehensive models of phospho-L-arginine metabolism and signaling networks. researchgate.netdiva-portal.orgsemanticscholar.orgmdpi.comresearchgate.netfrontiersin.org This can help identify key regulatory nodes and predict the impact of perturbing the system.

    Evolutionary Trajectories and Comparative Genomics of Phosphagen Systems Across Diverse Taxa

    The distribution and evolution of phosphagen systems, including the phospho-L-arginine/arginine kinase system and the phosphocreatine (B42189)/creatine (B1669601) kinase system, offer insights into the metabolic adaptations of different organisms. ajol.infopublicationslist.orgusf.eduannualreviews.org

    Future research will continue to explore:

    Q & A

    Q. What methodologies are commonly employed to quantify Phospho-L-arginine in biological tissues?

    Phospho-L-arginine levels are typically measured using enzymatic assays coupled with spectrophotometry, as described by Bergmeyer (1974) for L-aspartate and malate analysis . High-performance liquid chromatography (HPLC) is also widely used for separation and quantification, particularly for distinguishing Phospho-L-arginine from related metabolites like strombine and alanopine . For dynamic studies, such as hypoxia or hypercapnia responses, time-series sampling paired with rapid freezing of tissues (e.g., liquid nitrogen) preserves metabolite integrity before analysis .

    Q. What is the primary biochemical role of Phospho-L-arginine in invertebrate energy metabolism?

    Phospho-L-arginine acts as a phosphagen, serving as an immediate energy buffer in marine invertebrates like Sipunculus nudus. During oxygen deprivation, it donates phosphate groups to regenerate ATP via arginine kinase, maintaining cellular energy homeostasis. This role is critical in anaerobic pathways, where ATP demand exceeds aerobic production capacity . The ratio of Phospho-L-arginine to total arginine (free + phosphorylated) is a key indicator of metabolic stress .

    Q. How is Phospho-L-arginine synthesized enzymatically, and what experimental systems validate this process?

    Phospho-L-arginine is synthesized via EC 2.7.3.3 (arginine kinase), which transfers a phosphate group from ATP to L-arginine. In vitro validation often uses purified enzymes (e.g., PTF01 from E. coli) in buffer systems containing ATP, Mg²⁺, and arginine, with reaction kinetics monitored via phosphate release or ATP depletion . Isolated muscle tissues from marine organisms (e.g., Sipunculus nudus) are common in vivo models to study synthesis under simulated environmental stressors like hypoxia .

    Advanced Research Questions

    Q. How do researchers reconcile contradictory observations of Phospho-L-arginine depletion under varying oxygen tensions?

    Contradictions arise from differences in metabolic rate and experimental design. For instance, in Sipunculus nudus, Phospho-L-arginine levels remain stable during acute hypoxia due to suppressed metabolic rates, whereas prolonged hypoxia triggers depletion as anaerobic pathways dominate . Discrepancies between in vitro (isolated tissues) and in vivo studies highlight the importance of systemic factors like circulatory ATP demand. Resolving these contradictions requires controlled comparisons of metabolic rate, intracellular pH, and phosphagen ratios across timepoints .

    Q. What experimental designs are optimal for investigating Phospho-L-arginine's interaction with intracellular pH fluctuations?

    Dual-measurement approaches combining pH-sensitive microelectrodes (for real-time pHi monitoring) and metabolite assays are effective. For example, in hypercapnia studies on Sipunculus nudus, pHi and Phospho-L-arginine levels were tracked simultaneously, revealing a delayed phosphagen decline despite rapid acidosis. This design clarified that metabolic depression, not pH alone, governs phosphagen dynamics . Isolated tissue preparations further isolate pH effects from systemic variables .

    Q. Which thermodynamic parameters are critical for modeling Phospho-L-arginine hydrolysis in energy metabolism?

    The Gibbs free energy change (ΔG) of ATP hydrolysis, influenced by [ADP], [Pi], and pH, is central. Calorimetric studies (e.g., at pH 10.4) quantify reaction enthalpy, while in vivo studies measure ΔG via adenylate and phosphate concentrations. For example, ΔG values in Sipunculus nudus muscle correlate with metabolic rate: −66 kJ/mol at low rates (resting) vs. −60 kJ/mol at higher rates, reflecting increased ADP-driven energy demand .

    Methodological Notes

    • Data Interpretation : When analyzing Phospho-L-arginine dynamics, normalize values to tissue wet mass and account for interspecies variations in phosphagen storage capacity .
    • Contradiction Mitigation : Use standardized protocols for tissue sampling (e.g., rapid freezing) to minimize post-collection metabolite degradation .
    • Advanced Techniques : Pair HPLC with mass spectrometry for higher specificity in complex biological matrices .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.